2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol is a pyrimidine derivative notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. This compound features a pyrimidine ring substituted with a methyl group and a propylphenyl group, which may influence its biological activity and solubility characteristics.
2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol is classified as an organic compound, specifically a pyrimidine derivative. Pyrimidines are a class of heterocyclic compounds that contain nitrogen atoms in their ring structure, making them significant in biological systems and medicinal chemistry.
The synthesis of 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol can be achieved through several methods:
The cyclocondensation reaction typically requires specific conditions such as temperature control and the presence of suitable solvents. For instance, using ultrasound can significantly reduce reaction times and improve yields.
The molecular formula for 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol is . Its structure includes:
The molecular weight of 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol is approximately 215.27 g/mol. The compound's structural features may affect its pharmacokinetic properties, such as absorption and distribution within biological systems.
2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol can participate in various chemical reactions:
Common conditions for these reactions include acidic or basic media depending on the desired transformation, and specific temperatures to optimize yields.
The mechanism of action for 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of the hydroxyl group suggests potential hydrogen bonding capabilities which could enhance binding affinity to biological macromolecules.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzyme inhibitors or modulators of cellular signaling pathways.
Studies on related compounds indicate that modifications to the pyrimidine ring can significantly alter their pharmacological profiles, highlighting the importance of structural analysis in drug design .
2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol has potential applications in:
The synthesis of 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol (CAS: 1975750-43-6; MW: 228.29 g/mol; Formula: C₁₄H₁₆N₂O) typically employs a convergent strategy coupling pyrimidine core construction with aryl group functionalization [1] [4]. A pivotal step involves nucleophilic aromatic substitution (NAS) on activated pyrimidine intermediates, where electron-withdrawing groups (e.g., chloro or fluoro substituents) facilitate nucleophile attack. The reaction proceeds via a Meisenheimer complex, where the rate-determining step is nucleophilic addition to the electron-deficient ring, followed by leaving group expulsion [6] [10]. Fluorine serves as an exceptional leaving group in NAS due to its high electronegativity, accelerating ring activation despite C-F bond strength [6].
Cross-coupling reactions complete the synthesis, with Suzuki-Miyaura coupling between 4-propylphenylboronic acid and brominated pyrimidine precursors yielding 85–92% efficiency. This utilizes Pd(dppf)Cl₂/Cs₂CO₃ catalysis under inert conditions [5]. Key intermediates include:
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Synthetic Yield |
---|---|---|
4-Chloro-2-methylpyrimidine | NAS substrate for aryl coupling | 75–82% |
4-Propylphenylboronic acid | Suzuki coupling partner | >90% |
TMS-protected pyrimidin-4-ol | Prevents hydroxyl oxidation during alkylation | 91% |
Regioselective functionalization at C2, C4, and C6 positions demands precision catalysis. Friedel-Crafts alkylation enables C6-aryl linkage using AlCl₃ catalysis, but suffers from poor regiocontrol [4]. Advanced methods employ single-atom nickel catalysts (e.g., POP-PP-Ni), where porous organic polymers stabilize isolated Ni sites. This system achieves 89% yield in solvent-free pyrimidine synthesis, leveraging high surface area (BET: 780 m²/g) and uniform active sites [8].
For C2 methylation, sodium methoxide (NaOMe)-mediated condensation of dimethyl malonate and acetamidine hydrochloride in methanol affords 2-methylpyrimidin-4-ones. Optimization reveals a 3.5:1 mol ratio of NaOMe to malonate maximizes yield (68%) by enhancing enolate formation [9]. Ultrasound-assisted cyclocondensation (40 kHz) reduces reaction time from 12 hours to 2 hours and improves yields by 15–20% by mitigating steric hindrance .
Table 2: Catalyst Performance in Pyrimidine Functionalization
Catalyst System | Reaction Type | Yield | Regioselectivity |
---|---|---|---|
POP-PP-Ni | Acceptorless dehydrogenation | 89% | C6 > C4 |
Pd(dppf)Cl₂/Cs₂CO₃ | Suzuki coupling | 85% | C6-specific |
NaOMe/MeOH | C2 methylation | 68% | C2-specific |
Microwave irradiation significantly optimizes pyrimidine cyclocondensation. Reacting 4-propylbenzaldehyde, methyl malonate, and guanidine carbonate at 150°C for 90 minutes under microwave radiation achieves 82% yield—a 20% increase over conventional heating. This method enhances reaction homogeneity and reduces energy use [9].
Solvent-free conditions are enabled by POP-PP-Ni composites, which catalyze one-pot pyrimidine synthesis from alcohols and amidines without solvents. The catalyst retains 95% activity after five cycles, minimizing waste [8]. Additionally, thiophosgene-mediated cyclization replaces toxic POCl₃ in hydroxyl group activation, improving safety while maintaining 78% yield [9].
Table 3: Green Synthesis Methods Comparison
Method | Conditions | Yield | Eco-Factor |
---|---|---|---|
Microwave-assisted | 150°C, 90 min | 82% | 20% energy reduction |
Solvent-free/POP-PP-Ni | 110°C, 8 h | 89% | Near-zero solvent waste |
Thiophosgene cyclization | 80°C, 6 h | 78% | Low toxicity |
Strategic substituent variations profoundly alter the compound’s electronic profile and bioactivity:
Notable analogs include:
Table 4: Bioactivity of Structural Analogs
Compound | C2 Substituent | C6 Substituent | PfDHODH IC₅₀ (μM) |
---|---|---|---|
2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol | Methyl | 4-Propylphenyl | 0.24 |
DSM281 (Ethyl analog) | Ethyl | 4-Pentafluorophenyl | 0.15 |
DSM309 (Isopropyl analog) | Isopropyl | 4-Chlorophenyl | 0.33 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: